3-(3-isobutyl-1H-pyrazol-4-yl)propanimidamide
CAS No.:
Cat. No.: VC20428960
Molecular Formula: C10H18N4
Molecular Weight: 194.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H18N4 |
|---|---|
| Molecular Weight | 194.28 g/mol |
| IUPAC Name | 3-[5-(2-methylpropyl)-1H-pyrazol-4-yl]propanimidamide |
| Standard InChI | InChI=1S/C10H18N4/c1-7(2)5-9-8(6-13-14-9)3-4-10(11)12/h6-7H,3-5H2,1-2H3,(H3,11,12)(H,13,14) |
| Standard InChI Key | ICXKNRVBYYHJDI-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)CC1=C(C=NN1)CCC(=N)N |
Introduction
3-(3-isobutyl-1H-pyrazol-4-yl)propanimidamide is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound features a pyrazole ring, a five-membered ring containing two nitrogen atoms, along with an isobutyl group and a propanimidamide moiety. The molecular formula for this compound is not explicitly provided in the available literature, but it is classified as a pyrazole derivative, known for various biological activities including anti-inflammatory and analgesic properties.
Biological Activity and Potential Applications
3-(3-isobutyl-1H-pyrazol-4-yl)propanimidamide exhibits potential biological activity, although the exact mechanisms of action are not fully elucidated. It is believed to interact with specific biological targets, which is crucial for developing therapeutic agents based on this compound. The compound's potential applications span various fields, highlighting the versatility of pyrazole derivatives in drug discovery.
Analytical Techniques
Analytical techniques such as nuclear magnetic resonance spectroscopy (NMR), infrared spectroscopy (IR), and mass spectrometry (MS) are employed to characterize the properties of 3-(3-isobutyl-1H-pyrazol-4-yl)propanimidamide accurately. These methods provide detailed information about the compound's structure and purity.
Comparison with Other Pyrazole Derivatives
Other pyrazole derivatives have shown significant biological activities. For example, compounds like 2-(((5-alkyl/aryl-1H-pyrazol-3-yl)methyl)thio)-5-alkyl-6-(cyclohexylmethyl)-pyrimidin-4(3H)-ones have demonstrated anti-HIV-1 activity . Additionally, pyrazolo[4,3-c]pyridines have exhibited antiproliferative effects . These findings underscore the potential of pyrazole derivatives in drug development.
Table 2: Analytical Techniques Used
| Technique | Purpose |
|---|---|
| NMR | Structural characterization |
| IR | Functional group identification |
| MS | Molecular weight determination |
Table 3: Potential Applications
| Field | Description |
|---|---|
| Medicinal Chemistry | Potential therapeutic applications |
| Drug Discovery | Versatility in developing new therapeutic strategies |
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